N,N'-Diphenethyl-terephthalamide N,N'-Diphenethyl-terephthalamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15019620
InChI: InChI=1S/C24H24N2O2/c27-23(25-17-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)24(28)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,25,27)(H,26,28)
SMILES:
Molecular Formula: C24H24N2O2
Molecular Weight: 372.5 g/mol

N,N'-Diphenethyl-terephthalamide

CAS No.:

Cat. No.: VC15019620

Molecular Formula: C24H24N2O2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Diphenethyl-terephthalamide -

Specification

Molecular Formula C24H24N2O2
Molecular Weight 372.5 g/mol
IUPAC Name 1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide
Standard InChI InChI=1S/C24H24N2O2/c27-23(25-17-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)24(28)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,25,27)(H,26,28)
Standard InChI Key VWAFRDYPCCQYFC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N,N'-Diphenethyl-terephthalamide consists of a central benzene ring (terephthaloyl group) linked to two phenethylamide substituents at the para positions. The IUPAC name, 1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide, reflects this arrangement. Key structural features include:

  • Molecular Formula: C₂₄H₂₄N₂O₂

  • Molecular Weight: 372.5 g/mol

  • SMILES Notation: C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3

The molecule’s planar terephthaloyl core facilitates π-π stacking, while the phenethylamide arms enable hydrogen bonding via amide N–H and carbonyl groups .

Polymorphic Behavior

N,N'-Diphenethyl-terephthalamide exhibits two distinct polymorphs, depending on the crystallization solvent :

PolymorphCrystal SystemSpace GroupLattice Parameters (Å, °)Hydrogen-Bonding Network
TriclinicTriclinicP 1a = 5.18, b = 7.87, c = 12.9N–H⋯O=C "ladders" along c-axis
MonoclinicMonoclinicP2₁/ca = 10.23, b = 5.22, c = 12.9C–H⋯O weak interactions

The triclinic form, historically observed in dimethylformamide (DMF), has become a "disappearing polymorph," with recent syntheses yielding only the monoclinic variant from ethanol .

Synthesis and Purification

Conventional Synthesis

The compound is synthesized via a two-step reaction:

  • Aminolysis: Terephthaloyl chloride reacts with excess phenethylamine in anhydrous dichloromethane.

    C6H4(COCl)2+2C6H5CH2CH2NH2C24H24N2O2+2HCl\text{C}_6\text{H}_4(\text{COCl})_2 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{24}\text{H}_{24}\text{N}_2\text{O}_2 + 2 \text{HCl}
  • Purification: Crude product is recrystallized from DMF or ethanol, yielding the desired polymorph .

Yield Optimization

Reaction conditions critically influence yield:

ParameterOptimal ValuePurity (%)Yield (%)
Temperature0–5°C98.572
Phenethylamine Ratio2.5:197.868
SolventDMF99.175

Side products, such as mono-amide intermediates, are minimized by maintaining low temperatures and stoichiometric excess of phenethylamine.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals distinct thermal profiles for each polymorph:

PolymorphMelting Point (°C)ΔH (kJ/mol)Decomposition Onset (°C)
Triclinic218–22025.4290
Monoclinic225–22727.1295

The monoclinic form’s higher thermal stability correlates with its denser C–H⋯O packing .

Solubility Profile

N,N'-Diphenethyl-terephthalamide is sparingly soluble in polar aprotic solvents:

SolventSolubility (mg/mL)Temperature (°C)
DMF12.425
DMSO8.725
Ethanol0.925
Water<0.0125

Solubility increases marginally under reflux conditions (e.g., 18.2 mg/mL in DMF at 80°C).

Cell LineIC₅₀ (µM)Mechanism Hypotheses
MCF-7 (Breast)48.2Tubulin polymerization inhibition
A549 (Lung)56.7Reactive oxygen species generation
HeLa (Cervical)62.3DNA intercalation

Comparatively, the related N,N'-Diphenylterephthalamide shows lower potency (IC₅₀ > 100 µM) , highlighting the phenethyl group’s role in bioactivity.

Materials Science Applications

Hydrogen-Bonded Networks

The triclinic polymorph’s N–H⋯O=C "ladders" (Figure 1) serve as a model for designing supramolecular polymers . Applications include:

  • Self-Healing Materials: Reversible hydrogen bonds enable crack repair .

  • Liquid Crystals: Rigid terephthaloyl core supports mesophase formation .

Composite Reinforcement

Blending N,N'-Diphenethyl-terephthalamide with polyaramids (e.g., PPTA) enhances mechanical properties:

CompositeTensile Strength (GPa)Modulus (GPa)Elongation at Break (%)
Pure PPTA3.21202.8
5% N,N'-D-TA3.61353.1
10% N,N'-D-TA4.11502.5

The improvement stems from interfacial hydrogen bonding between the compound and PPTA chains .

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